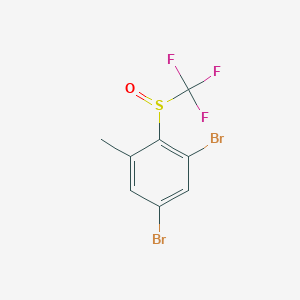
3,4-Dibromo-1,2-epoxybutane
Übersicht
Beschreibung
3,4-Dibromo-1,2-epoxybutane: is an organic compound with the molecular formula C4H6Br2O. It is a derivative of epoxybutane, where two bromine atoms are substituted at the 3rd and 4th positions of the butane chain. This compound is known for its reactivity and is used in various chemical synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4-Dibromo-1,2-epoxybutane can be synthesized by the reaction of 3,4-epoxy-1-butene with bromine in the presence of a catalytic amount of a quaternary ammonium salt. The reaction typically occurs under mild conditions, ensuring high yields and selectivity .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of bromine to a solution of 3,4-epoxy-1-butene in an appropriate solvent, with the reaction being catalyzed by a quaternary ammonium salt .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dibromo-1,2-epoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Ring-Opening Reactions: These reactions often use acidic or basic conditions to facilitate the opening of the epoxide ring.
Major Products:
Substitution Reactions: Products include substituted butanes where bromine atoms are replaced by other functional groups.
Ring-Opening Reactions: Products include diols, halohydrins, and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dibromo-1,2-epoxybutane is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology and Medicine: In biological research, it is used to study the effects of epoxide compounds on biological systems.
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-1,2-epoxybutane involves its reactivity as an epoxide and a brominated compound. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. The bromine atoms can also participate in substitution reactions, leading to the formation of various products. The compound’s reactivity is influenced by the presence of the bromine atoms, which can stabilize or destabilize intermediates in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromoethane: Used in organic synthesis and as a fumigant.
3,4-Dichloro-1,2-epoxybutane: Similar in structure but with chlorine atoms instead of bromine.
1,2-Epoxybutane: Lacks the bromine atoms and is less reactive
Uniqueness: 3,4-Dibromo-1,2-epoxybutane is unique due to the presence of both the epoxide ring and the bromine atoms, which confer distinct reactivity patterns. This makes it a valuable compound in synthetic chemistry for the preparation of a wide range of derivatives .
Eigenschaften
IUPAC Name |
2-(1,2-dibromoethyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c5-1-3(6)4-2-7-4/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVKDSDYRMOCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(CBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450511 | |
| Record name | 3,4-dibromo-1,2-epoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22480-49-5 | |
| Record name | 3,4-dibromo-1,2-epoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![D-GLUCOSE, [2-3H(N)]-](/img/structure/B3368983.png)



![2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione](/img/structure/B3369015.png)









